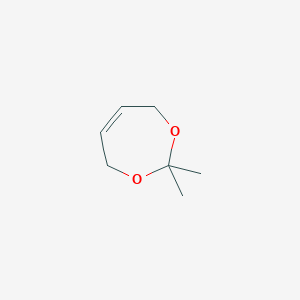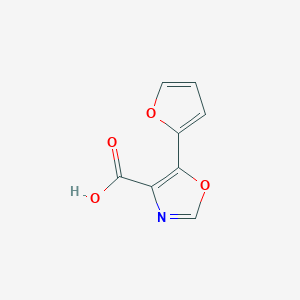
5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid
Übersicht
Beschreibung
5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid is a compound that belongs to the class of organic compounds known as furans with an oxazole ring and a carboxylic acid group. This structure is of interest due to its potential applications in pharmaceuticals and polymer industries. The furan ring is a five-membered aromatic ring with oxygen, which is known for its reactivity and ability to participate in various chemical reactions.
Synthesis Analysis
The synthesis of related furan compounds has been explored in several studies. For instance, furan carboxylic acids have been synthesized from 5-hydroxymethylfurfural (HMF) using a dual-enzyme cascade system, which includes galactose oxidase and alcohol dehydrogenases, with an internal recycling of H2O2 . Another study reported the synthesis of 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and related compounds from furan-2-carboxylic acid hydrazide . Additionally, 5-arylfuran-2-carboxylic acids were synthesized through arylation of furan-2-carboxylic acid or its methyl ester with arenediazonium chlorides . These methods highlight the versatility of furan derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of furan derivatives has been confirmed using various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the furan ring. The presence of the oxazole ring and the carboxylic acid group in 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid would contribute to its unique chemical behavior and potential for further functionalization.
Chemical Reactions Analysis
Furan derivatives undergo a range of chemical reactions. For example, the synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives involved the reaction of isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes . Arylfuran-2-carboxylic acids have been used to synthesize various heterocyclic compounds, demonstrating the reactivity of the furan ring in forming complex structures . The chemical properties of related oxadiazole derivatives have also been studied, including acylation and reactions with nucleophilic reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their molecular structure. The presence of the oxazole ring and carboxylic acid group in 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid would affect its solubility, acidity, and potential for forming hydrogen bonds. The reactivity of the furan ring makes it a valuable component in the synthesis of more complex molecules with potential biological activity . The acute toxicity of related furan derivatives has been studied, providing insights into the safety profile of these compounds .
Wissenschaftliche Forschungsanwendungen
-
Furan Platform Chemicals
- Field : Green Chemistry
- Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They can be economically synthesized from biomass via FPCs .
- Methods : The manufacture of FPCs involves the switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
- Results : The yields achievable in industry are around 50% based on the monomeric pentose content in the hemicellulose raw material .
-
5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H[1,2,4]triazole-3-thiol
- Field : Organic Chemistry
- Application : These compounds were synthesized from furan-2-carboxylic acid hydrazide. Mannich bases and methyl derivatives were then prepared .
- Methods : The structures of the synthesized compounds were confirmed by elemental analyses, IR and 1 H-NMR spectra .
- Results : Their thiol-thione tautomeric equilibrium is described .
-
2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid
- Field : Cancer Research, Drug Discovery
- Application : This compound has shown potential in various applications, including cancer research, drug discovery, and as a fluorescent probe.
-
®-2-Amino-3-(furan-2-yl)propanoic acid
- Field : Sports Science
- Application : This compound has potential effects including stimulating the release of hormones important for muscle growth, providing alternative fuel sources during exercise, enhancing mental focus under stress, and reducing muscle damage after exercise.
-
Upgrading Biomass-Derived Furans
- Field : Green Chemistry
- Application : Furans, such as furfural and 5-hydroxylmethylfurfural, can be produced from abundantly available biomass via hydrolysis. They are the platform chemicals which can be upgraded to value-added chemicals such as pharmaceutical intermediates and fuel additives via acid-catalysis or hydrogenation .
- Methods : The solvent and the catalyst are the critical factors for determining overall efficiency of the processes. The solvent not only provides a reaction environment but also may react directly with reactants, modifying their behaviors .
-
5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H[1,2,4]-triazole-3-thiol
-
Furan Platform Chemicals Beyond Fuels and Plastics
- Field : Green Chemistry
- Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They can be economically synthesized from biomass via FPCs .
- Methods : The manufacture of FPCs involves the switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
- Results : The yields achievable in industry are around 50% based on the monomeric pentose content in the hemicellulose raw material .
-
Upgrading Biomass-Derived Furans
- Field : Green Chemistry
- Application : Furans, such as furfural and 5-hydroxylmethylfurfural, can be produced from abundantly available biomass via hydrolysis. They are the platform chemicals which can be upgraded to value-added chemicals such as pharmaceutical intermediates and fuel additives via acid-catalysis or hydrogenation .
- Methods : The solvent and the catalyst are the critical factors for determining overall efficiency of the processes. The solvent not only provides a reaction environment but also may react directly with reactants, modifying their behaviors .
Zukünftige Richtungen
Furan compounds have wide applications in various fields, including therapeutics, photovoltaics, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . Therefore, the study and development of furan derivatives, including “5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid”, could have significant potential in these areas.
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8(11)6-7(13-4-9-6)5-2-1-3-12-5/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXPRYRXBDOPCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650362 | |
| Record name | 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid | |
CAS RN |
143659-16-9 | |
| Record name | 5-(2-Furanyl)-4-oxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143659-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(furan-2-yl)-1,3-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



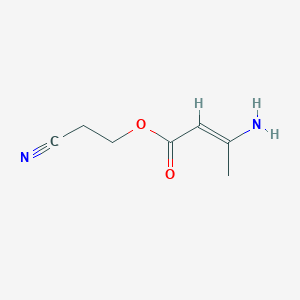

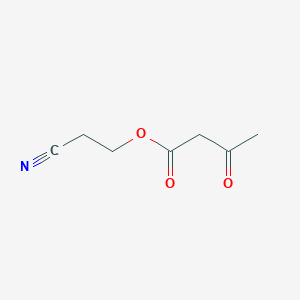
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B126426.png)


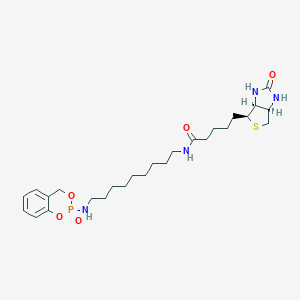
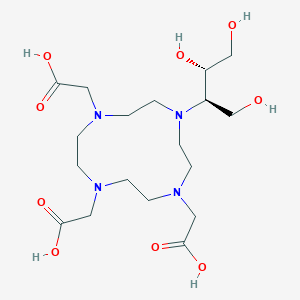
![2-[(Z)-2,3-Dichlorobenzylidene]-3-oxobutyric acid ethyl ester](/img/structure/B126437.png)


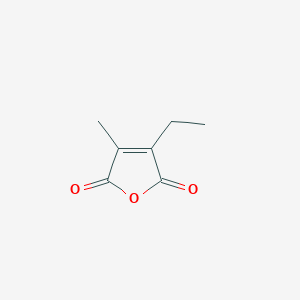
![(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B126452.png)
